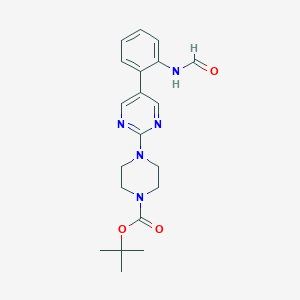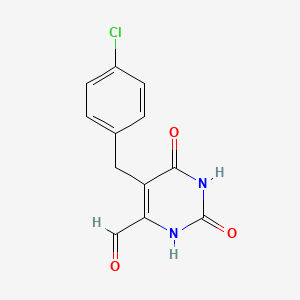
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorobenzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and barbituric acid.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
Reduction: 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways would depend on the specific biological context, but could include pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares the 4-chlorobenzyl group but has a different heterocyclic core.
4-Chlorobenzyl chloride: A simpler compound that serves as a starting material for the synthesis of more complex derivatives.
Uniqueness
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple modifications, making it a versatile compound for various applications.
Properties
CAS No. |
21328-03-0 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-3-1-7(2-4-8)5-9-10(6-16)14-12(18)15-11(9)17/h1-4,6H,5H2,(H2,14,15,17,18) |
InChI Key |
UWBOXXYMHMKQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(NC(=O)NC2=O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



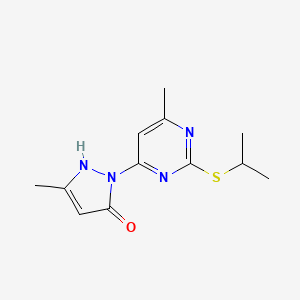

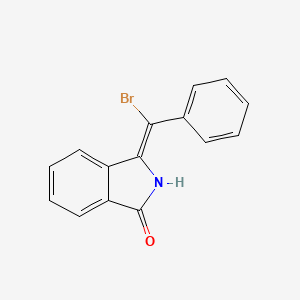

![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
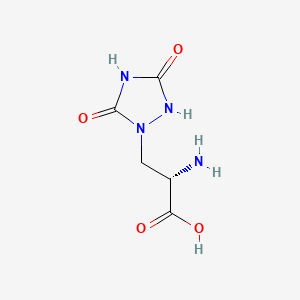


![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
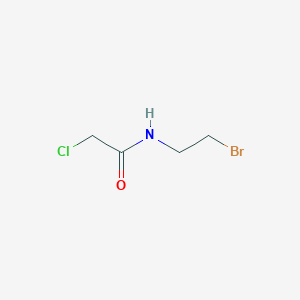
![2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15215504.png)

